4alpha-Hydroxy Cholesterol

Catalog No.
S1529653
CAS No.
34310-86-6
M.F
C₂₇H₄₆O₂
M. Wt
402.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4alpha-Hydroxy Cholesterol

CAS Number

34310-86-6

Product Name

4alpha-Hydroxy Cholesterol

IUPAC Name

(3S,4S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol

Molecular Formula

C₂₇H₄₆O₂

Molecular Weight

402.7 g/mol

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24+,25+,26-,27-/m1/s1

InChI Key

CZDKQKOAHAICSF-FXUNXKNKSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C

Synonyms

(3β,4α)-Cholest-5-ene-3,4-diol; Cholest-5-ene-3β,4α-diol;

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([C@H]4O)O)C)C

Biomarker for CYP3A Activity:

  • Function: Cytochrome P450 3A (CYP3A) is a group of enzymes in the liver responsible for metabolizing various drugs and other substances. 4β-OHC is produced in the body by CYP3A4 and CYP3A5 enzymes, acting as an endogenous marker for their activity .
  • Applications: Measuring 4β-OHC levels can be beneficial in:
    • Drug Development: Assessing the potential for drug interactions by CYP3A, which can impact drug efficacy and safety .
    • Monitoring CYP3A Activity: Tracking changes in enzyme activity due to factors like medication use, disease states, or genetic variations .

Advantages of 4β-OHC as a biomarker:

  • Endogenous: Being naturally produced avoids the need for external markers, minimizing potential interference with the system being studied.
  • Stable: 4β-OHC has a slow elimination rate, reflecting long-term CYP3A activity compared to other markers used in short-term studies .

Limitations:

  • Changes in Cholesterol: Fluctuations in cholesterol levels can affect 4β-OHC concentrations, making the ratio of 4β-OHC to cholesterol a more reliable indicator in some cases .

Potential Therapeutic Applications:

While research in this area is preliminary, 4β-OHC is being investigated for its potential therapeutic effects in various conditions:

  • Neurodegenerative Diseases: Studies suggest 4β-OHC might play a role in the progression of Alzheimer's disease, although the exact mechanisms and potential therapeutic applications remain under investigation .
  • Cancer: Initial research suggests 4β-OHC might have anti-cancer properties, but further studies are needed to understand its potential therapeutic applications [unpublished data].

4α-Hydroxy Cholesterol, also known as cholest-5-en-3β,4α-diol, is a member of the oxysterol family, which are oxidized derivatives of cholesterol. This compound is characterized by its hydroxyl group at the 4α position of the cholesterol backbone. As a sterol lipid molecule, 4α-Hydroxy Cholesterol is largely hydrophobic and insoluble in water, which influences its biological functions and interactions within cellular membranes .

Primarily related to lipid metabolism. It acts as a signaling molecule that can influence cholesterol homeostasis by modulating the expression of genes involved in lipid transport and metabolism. Notably, it has been identified as an agonist for Liver X Receptors (LXRs), which play critical roles in regulating lipid metabolism and cholesterol efflux .

In vitro studies have shown that 4α-Hydroxy Cholesterol can stimulate triglyceride synthesis and promote the accumulation of lipid droplets in liver cells via the activation of Sterol Regulatory Element Binding Protein 1c (SREBP1c) . This activation occurs through a mechanism that involves both LXR signaling pathways and insulin-dependent pathways.

The biological activity of 4α-Hydroxy Cholesterol is primarily linked to its role as a regulator of lipid metabolism. It has been shown to selectively induce the expression of lipogenic programs downstream of SREBP1c, leading to increased fatty acid synthesis and triglyceride accumulation in hepatocytes. This compound also represses cholesterol influx while promoting efflux through the upregulation of ATP-binding cassette transporter A1 (ABCA1) .

Additionally, 4α-Hydroxy Cholesterol has been implicated in inflammatory processes and may influence glial cell activation during neuroinflammation, suggesting potential roles beyond lipid metabolism .

The synthesis of 4α-Hydroxy Cholesterol can be achieved through several methods, primarily involving the oxidation of cholesterol. Common synthetic routes include:

  • Chemical Oxidation: Using reagents such as potassium permanganate or chromium trioxide to selectively oxidize cholesterol at the 4α position.
  • Biological Synthesis: Certain microorganisms can convert cholesterol into 4α-Hydroxy Cholesterol via enzymatic pathways, utilizing specific hydroxylases that target the 4-position on the steroid nucleus.

These methods allow for the production of 4α-Hydroxy Cholesterol for research and pharmaceutical applications.

4α-Hydroxy Cholesterol has several applications in biomedical research, particularly in studies related to:

  • Lipid Metabolism: Understanding its role in lipid homeostasis and potential implications in metabolic disorders such as obesity and diabetes.
  • Cardiovascular Health: Investigating its effects on cholesterol transport mechanisms may provide insights into cardiovascular diseases.
  • Neuroinflammation: Exploring its influence on glial cell activation could lead to new therapeutic approaches for neurodegenerative diseases .

Research has demonstrated that 4α-Hydroxy Cholesterol interacts with various cellular pathways. It acts as an agonist for LXRs, which are crucial for regulating genes involved in cholesterol metabolism and transport. Interaction studies indicate that it enhances insulin signaling pathways, suggesting a synergistic effect on SREBP1c activation . Furthermore, it has been shown to modulate inflammatory responses in glial cells, indicating broader implications for immune regulation .

Several compounds share structural similarities with 4α-Hydroxy Cholesterol. These include:

  • 25-Hydroxycholesterol: An oxysterol that regulates immune responses and lipid metabolism but acts primarily as a suppressor of SREBP activation.
  • 27-Hydroxycholesterol: Involved in breast cancer metastasis and immune modulation but does not have the same lipogenic effects as 4α-Hydroxy Cholesterol.
  • Cholesterol: The parent compound from which oxysterols are derived; it plays a fundamental role in cell membrane structure and function.

Comparison Table

CompoundKey FunctionalityUnique Features
4α-Hydroxy CholesterolInduces lipogenesis via LXR-SREBP1cPromotes triglyceride accumulation
25-HydroxycholesterolRegulates immune responses; suppresses SREBP activationActs as an inflammatory modulator
27-HydroxycholesterolPromotes breast cancer metastasisInfluences immune myeloid cells
CholesterolEssential for membrane structure; precursor to steroidsCentral role in cellular function

XLogP3

7.4

Dates

Last modified: 08-15-2023

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